2-ethoxy-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acetamide
CAS No.: 2034398-51-9
Cat. No.: VC6199429
Molecular Formula: C14H17NO4S
Molecular Weight: 295.35
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034398-51-9 |
---|---|
Molecular Formula | C14H17NO4S |
Molecular Weight | 295.35 |
IUPAC Name | 2-ethoxy-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]acetamide |
Standard InChI | InChI=1S/C14H17NO4S/c1-2-18-9-13(16)15-10-14(17,11-5-3-7-19-11)12-6-4-8-20-12/h3-8,17H,2,9-10H2,1H3,(H,15,16) |
Standard InChI Key | NYYQDPWPCOVZPD-UHFFFAOYSA-N |
SMILES | CCOCC(=O)NCC(C1=CC=CO1)(C2=CC=CS2)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereoelectronic Properties
The compound’s structure (Fig. 1) comprises:
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A central 2-hydroxy-2-(thiophen-2-yl)ethyl backbone.
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Furan-2-yl and thiophen-2-yl substituents at the hydroxyl-bearing carbon.
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An N-ethoxyacetamide side chain.
Table 1: Key Chemical Data
Property | Value |
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CAS Registry Number | 2034398-51-9 |
Molecular Formula | C₁₄H₁₇NO₄S |
Molecular Weight | 295.36 g/mol |
SMILES Notation | CCOCC(=O)NCC(O)(c1ccco1)c1cccs1 |
The hydroxyethyl group introduces a stereogenic center, suggesting potential chirality, though specific enantiomeric data remain unreported. The furan (oxygen-containing) and thiophene (sulfur-containing) rings confer π-conjugation, which may influence redox behavior and intermolecular interactions .
Physicochemical Properties
Available data for this compound are sparse, but inferences from analogous acetamides suggest:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ethoxy and amide groups.
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Stability: Susceptibility to hydrolysis under acidic/basic conditions at the acetamide or ethoxy linkages .
Synthetic Methodologies and Pathways
Retrosynthetic Analysis
The compound’s synthesis likely involves sequential functionalization:
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Core Assembly: Condensation of 2-(furan-2-yl)-2-(thiophen-2-yl)ethanol with chloroacetamide derivatives.
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Ethoxy Introduction: Alkylation of the acetamide nitrogen with ethyl bromide or similar agents.
Route 1: Nucleophilic Substitution
A plausible pathway (Fig. 2) involves reacting 2-(furan-2-yl)-2-(thiophen-2-yl)ethanol with 2-chloro-N-ethoxyacetamide under basic conditions (e.g., NaH/DMF) . This mirrors methods used for thiophene-2-carboxamides, where chloroacetamides undergo nucleophilic attack by thiols or alcohols .
Route 2: Cyclization Strategies
Alternative approaches may employ thiocarbamoyl intermediates, as demonstrated in thiophene syntheses . For example, cyclization of N-(4-acetylphenyl)-2-chloroacetamide with thiocarbamoyl derivatives could yield fused heterocycles, though adaptation for this compound remains speculative.
Spectroscopic Characterization and Analytical Data
Infrared (IR) Spectroscopy
Key predicted absorptions:
Nuclear Magnetic Resonance (NMR)
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¹H NMR:
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¹³C NMR:
Mass Spectrometry
Expected molecular ion peak at m/z 295.36 (M⁺), with fragmentation patterns arising from cleavage at the amide bond or heterocyclic rings .
Future Research Directions and Concluding Remarks
Priority Research Areas
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